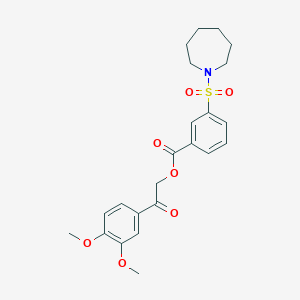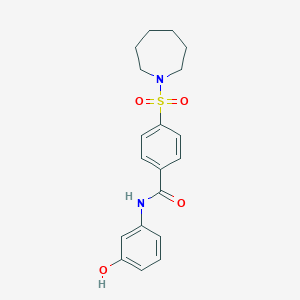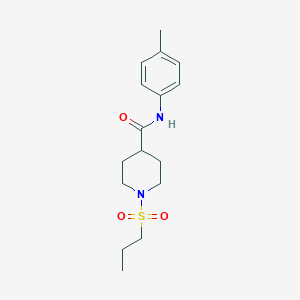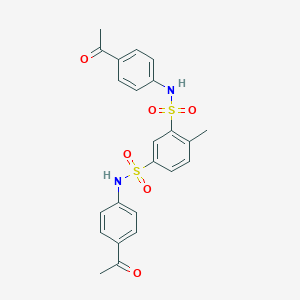
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that combines the structural features of benzimidazole and benzothiophene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and benzothiophene precursors. The benzimidazole derivative can be synthesized by the condensation of o-phenylenediamine with formic acid, followed by methylation. The benzothiophene derivative is often prepared via a Friedel-Crafts acylation reaction using thiophene and a suitable acyl chloride.
The final coupling step involves the esterification of the benzimidazole derivative with the benzothiophene carboxylic acid derivative under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
科学研究应用
Chemistry
In chemistry, (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices and sensors.
作用机制
The mechanism of action of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: shares similarities with other benzimidazole and benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to exhibit properties of both benzimidazole and benzothiophene compounds
属性
分子式 |
C18H13ClN2O2S |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
(1-methylbenzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O2S/c1-21-13-8-4-3-7-12(13)20-15(21)10-23-18(22)17-16(19)11-6-2-5-9-14(11)24-17/h2-9H,10H2,1H3 |
InChI 键 |
LMHUDAZUQQPERW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1COC(=O)C3=C(C4=CC=CC=C4S3)Cl |
规范 SMILES |
CN1C2=CC=CC=C2N=C1COC(=O)C3=C(C4=CC=CC=C4S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)


![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)

![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)

![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)



![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
